molecular formula C9H16O3 B14496170 3,6-Dimethylhept-4-yne-2,3,6-triol CAS No. 65213-10-7

3,6-Dimethylhept-4-yne-2,3,6-triol

Cat. No.: B14496170
CAS No.: 65213-10-7
M. Wt: 172.22 g/mol
InChI Key: QNGTUXQLMUTUGS-UHFFFAOYSA-N
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Description

3,6-Dimethylhept-4-yne-2,3,6-triol: is an organic compound with the molecular formula C9H16O3 . It is characterized by the presence of a triple bond between the fourth and fifth carbon atoms, as well as three hydroxyl groups attached to the second, third, and sixth carbon atoms. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhept-4-yne-2,3,6-triol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylhept-4-yne-2,3,6-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Ketones or aldehydes

    Reduction: Alkenes or alkanes

    Substitution: Alkyl halides or other substituted derivatives

Scientific Research Applications

3,6-Dimethylhept-4-yne-2,3,6-triol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Dimethylhept-4-yne-2,3,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the triple bond play crucial roles in its reactivity and interactions. For example, the hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the triple bond can participate in addition reactions with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    3,6-Dimethylhept-4-yne-2,3,6-diol: Similar structure but with two hydroxyl groups instead of three.

    3,6-Dimethylhept-4-yne-2,6-diol: Similar structure but with hydroxyl groups at different positions.

    3,6-Dimethylhept-4-yne-2,3,5-triol: Similar structure but with hydroxyl groups at different positions.

Uniqueness: 3,6-Dimethylhept-4-yne-2,3,6-triol is unique due to the specific arrangement of its hydroxyl groups and the presence of a triple bond. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

65213-10-7

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3,6-dimethylhept-4-yne-2,3,6-triol

InChI

InChI=1S/C9H16O3/c1-7(10)9(4,12)6-5-8(2,3)11/h7,10-12H,1-4H3

InChI Key

QNGTUXQLMUTUGS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C#CC(C)(C)O)O)O

Origin of Product

United States

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